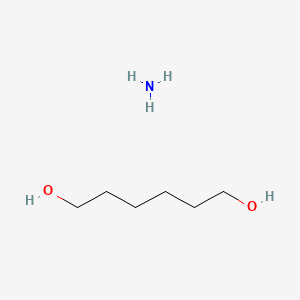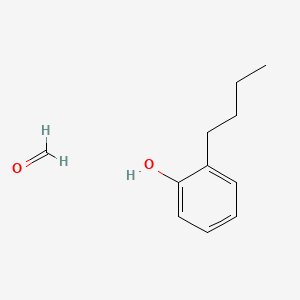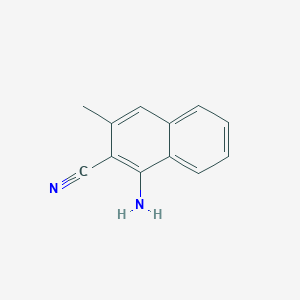![molecular formula C27H24N4O9P2 B12811805 [4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid CAS No. 111129-57-8](/img/structure/B12811805.png)
[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “NF 070” is a nitrogen fluoride compound, part of a broader class of nitrogen-fluorine compounds. Nitrogen fluorides are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nitrogen fluoride compounds typically involves the reaction of nitrogen-containing compounds with fluorine or fluorine-containing reagents. For instance, nitrogen trifluoride (NF₃) can be synthesized by the reaction of ammonia with fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of nitrogen fluoride compounds often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. For example, the production of nitrogen trifluoride involves the electrochemical fluorination of ammonia .
Analyse Chemischer Reaktionen
Types of Reactions
Nitrogen fluoride compounds undergo various types of chemical reactions, including:
Oxidation: Nitrogen fluorides can act as oxidizing agents in chemical reactions.
Reduction: These compounds can be reduced under specific conditions to form other nitrogen-containing compounds.
Substitution: Nitrogen fluorides can participate in substitution reactions where fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with nitrogen fluoride compounds include:
Fluorine gas: Used in the synthesis and fluorination reactions.
Ammonia: Reacts with fluorine to produce nitrogen trifluoride.
Reducing agents: Such as hydrogen gas, used in reduction reactions.
Major Products Formed
The major products formed from reactions involving nitrogen fluoride compounds include various fluorinated nitrogen compounds, such as nitrogen trifluoride, nitrogen difluoride, and others .
Wissenschaftliche Forschungsanwendungen
Nitrogen fluoride compounds have a wide range of scientific research applications, including:
Chemistry: Used as fluorinating agents in organic synthesis.
Biology: Studied for their potential biological activities and interactions.
Medicine: Investigated for their potential use in medical imaging and diagnostics.
Industry: Used in the semiconductor industry for plasma etching and cleaning processes
Wirkmechanismus
The mechanism of action of nitrogen fluoride compounds involves their ability to act as strong oxidizing agents and fluorinating agents. They can introduce fluorine atoms into organic molecules, thereby altering their chemical properties and reactivity. The molecular targets and pathways involved in these reactions include various organic substrates and catalytic systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to nitrogen fluoride include:
- Nitrogen monofluoride (NF)
- Nitrogen difluoride radical (NF₂)
- Nitrogen trifluoride (NF₃)
- Nitrogen pentafluoride (NF₅)
- Dinitrogen difluoride (N₂F₂)
- Tetrafluorohydrazine (N₂F₄)
- Fluorine azide (N₃F)
- Tetrafluoroammonium (NF₄⁺)
Uniqueness
The uniqueness of nitrogen fluoride compounds lies in their high reactivity and ability to introduce fluorine atoms into various substrates. This makes them valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Eigenschaften
CAS-Nummer |
111129-57-8 |
|---|---|
Molekularformel |
C27H24N4O9P2 |
Molekulargewicht |
610.4 g/mol |
IUPAC-Name |
[4-[[4-[[4-[(4-phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid |
InChI |
InChI=1S/C27H24N4O9P2/c32-25(28-19-9-13-23(14-10-19)41(35,36)37)17-1-5-21(6-2-17)30-27(34)31-22-7-3-18(4-8-22)26(33)29-20-11-15-24(16-12-20)42(38,39)40/h1-16H,(H,28,32)(H,29,33)(H2,30,31,34)(H2,35,36,37)(H2,38,39,40) |
InChI-Schlüssel |
VDSXBIOBYPZLHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)P(=O)(O)O)NC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)






